
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide, also known as BMDP, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMDP belongs to the class of benzimidazole derivatives and is structurally similar to other psychoactive substances such as cathinones and amphetamines.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide has been studied for its potential use in treating various medical conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in treating depression and anxiety disorders. Additionally, this compound has shown promise as a potential treatment for drug addiction and withdrawal symptoms.
Mechanism of Action
The exact mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This compound may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and hallucinogenic effects. It increases heart rate, blood pressure, and body temperature. This compound also causes changes in mood, perception, and thought processes. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia.
Advantages and Limitations for Lab Experiments
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound also has a long half-life, allowing for prolonged effects in animal models. However, this compound has limitations as well. It is a relatively new compound, and its long-term effects on humans are not fully understood. Additionally, this compound has shown potential for abuse and addiction, making it a controlled substance in many countries.
Future Directions
There are several future directions for research on N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. This compound may also have applications in treating other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand the long-term effects of this compound on humans and its potential for abuse and addiction.
In conclusion, this compound is a novel compound that has shown promise for its potential therapeutic applications. Its easy synthesis and purification make it a valuable tool for research purposes. However, its potential for abuse and addiction should be carefully considered. Further research is needed to fully understand the mechanism of action and long-term effects of this compound.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylphenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-9-10-14(2)18(11-13)25-15(3)20(24)23(4)12-19-21-16-7-5-6-8-17(16)22-19/h5-11,15H,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOROHCRPXTHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N(C)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



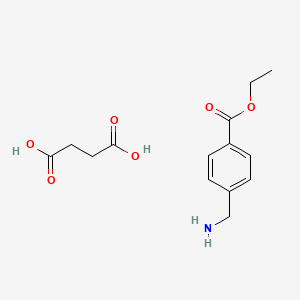
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3955665.png)
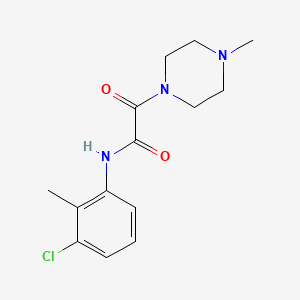
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3955674.png)
![2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B3955696.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3955704.png)
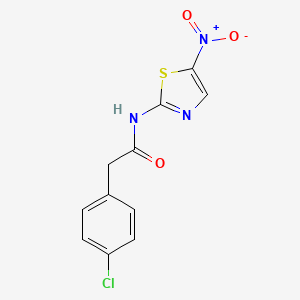


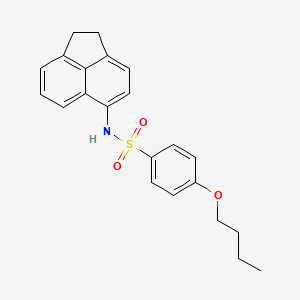
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955726.png)
![N-(3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B3955749.png)
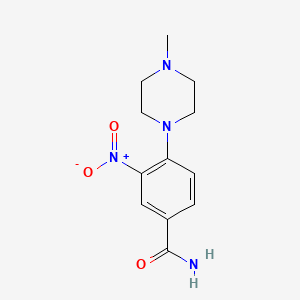
![4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3955767.png)